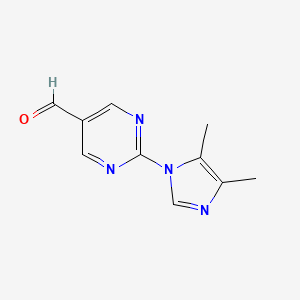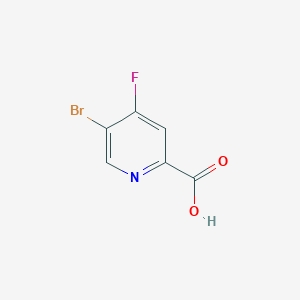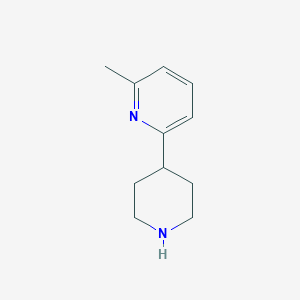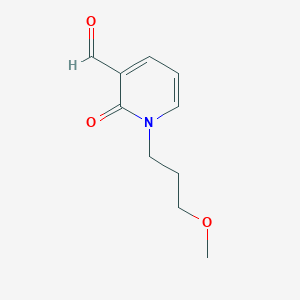
1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a chemical compound with a unique structure that includes a pyridine ring, an aldehyde group, and a methoxypropyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves the reaction of 3-methoxypropylamine with a suitable pyridine derivative under controlled conditions. One common method involves the use of 4-hydroxypiperidine as a starting material, which reacts with substituted cyanogen to introduce an amide functional group. This intermediate is then coupled with 3-substituted propyl methyl ether and hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as cooling the reaction solution to room temperature, filtering, concentrating the filtrate under reduced pressure, and extracting with organic solvents like dichloromethane . The final product is obtained after purification and drying.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxypropyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy group.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as a selective serotonin receptor agonist, influencing neurotransmitter pathways and modulating physiological responses . The compound’s structure allows it to bind to specific receptors, triggering a cascade of biochemical events that result in its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Methoxypropyl)-4-piperidinamine: Shares the methoxypropyl side chain but differs in the core structure.
Brinzolamide: Contains a methoxypropyl group but has a different heterocyclic core.
Prucalopride: A selective serotonin receptor agonist with a similar side chain but different pharmacological properties.
Uniqueness
1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
1-(3-methoxypropyl)-2-oxopyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H13NO3/c1-14-7-3-6-11-5-2-4-9(8-12)10(11)13/h2,4-5,8H,3,6-7H2,1H3 |
InChI-Schlüssel |
XYRCQNJXMIOTBR-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCN1C=CC=C(C1=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid](/img/structure/B13330702.png)
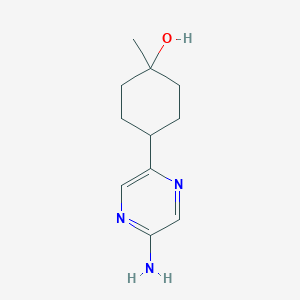
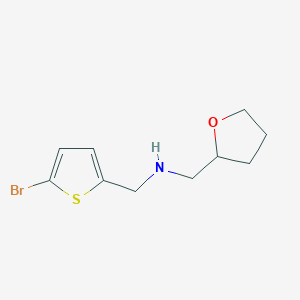

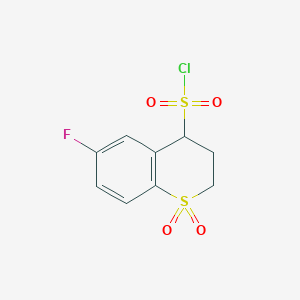
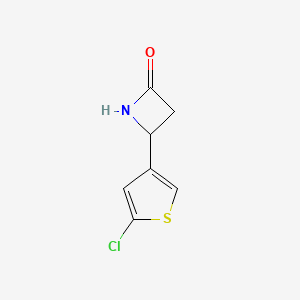



![7-((tert-Butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13330738.png)
